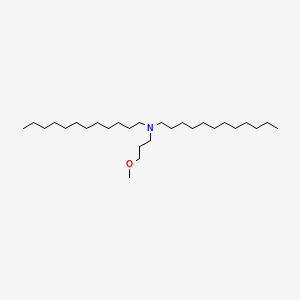

AL-A12

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H59NO |

|---|---|

分子量 |

425.8 g/mol |

IUPAC名 |

N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine |

InChI |

InChI=1S/C28H59NO/c1-4-6-8-10-12-14-16-18-20-22-25-29(27-24-28-30-3)26-23-21-19-17-15-13-11-9-7-5-2/h4-28H2,1-3H3 |

InChIキー |

XIJJLFBIFPWYLH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCOC |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of NOX-A12: A Technical Guide for Researchers

An in-depth examination of olaptesed pegol's strategy to disrupt the tumor microenvironment by targeting the CXCL12 chemokine.

Introduction

NOX-A12, also known as olaptesed pegol, is a novel therapeutic agent actively being investigated in oncology. It is a pegylated L-stereoisomer RNA aptamer, a type of molecule known as a Spiegelmer, which confers high stability and low immunogenicity. The primary mechanism of action of NOX-A12 revolves around its high-affinity and specific binding to the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). By neutralizing CXCL12, NOX-A12 disrupts critical communication pathways within the tumor microenvironment (TME), leading to a multi-faceted anti-cancer effect. This guide provides a detailed technical overview of NOX-A12's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism: Neutralization of CXCL12

NOX-A12's therapeutic activity stems from its ability to bind and neutralize the chemokine CXCL12.[1] CXCL12 plays a pivotal role in cancer progression by promoting tumor proliferation, angiogenesis (new blood vessel formation), and metastasis, while also inhibiting apoptosis (programmed cell death).[1] It exerts its effects by binding to its cognate receptors, primarily CXCR4 and CXCR7, which are expressed on various cell types, including cancer cells and immune cells.[1][2]

NOX-A12 acts as a direct antagonist of CXCL12, preventing its interaction with both CXCR4 and CXCR7 receptors.[1][2] This blockade of CXCL12 signaling is a central pillar of its anti-cancer activity.

Disruption of the CXCL12 Gradient and Cellular Mobilization

A key feature of NOX-A12's mechanism is its ability to disrupt the established CXCL12 gradient within the TME.[2][3] In tissues, CXCL12 is not only present in a soluble form but is also anchored to glycosaminoglycans (GAGs) on the surface of stromal cells.[3] This creates a chemical gradient that directs the migration and localization of cells expressing CXCR4 and CXCR7.

NOX-A12 has been shown to detach CXCL12 from these cell surface GAGs, leading to the collapse of the chemokine gradient.[2][3] This has two significant consequences:

-

Mobilization of Malignant Cells: In hematological malignancies such as chronic lymphocytic leukemia (CLL), the CXCL12 gradient retains cancer cells within the protective niches of the bone marrow and lymph nodes.[2] By disrupting this gradient, NOX-A12 mobilizes CLL cells into the peripheral circulation, where they are more accessible and vulnerable to conventional chemotherapies.[2]

-

Enhanced Immune Cell Infiltration: In solid tumors, the CXCL12 gradient can act as a barrier, preventing the infiltration of cytotoxic immune cells, such as T cells and Natural Killer (NK) cells, into the tumor core.[4] By neutralizing this gradient, NOX-A12 facilitates the entry of these anti-cancer immune cells into the TME, a critical step for effective immunotherapy.[4]

Synergistic Effects with Other Cancer Therapies

The ability of NOX-A12 to modulate the TME makes it a prime candidate for combination therapies.

Immunotherapy

By increasing the infiltration of T cells and NK cells into tumors, NOX-A12 can overcome the immune-privileged status of the TME.[4] This action is highly synergistic with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4] Checkpoint inhibitors work by "releasing the brakes" on already present immune cells, and NOX-A12 helps to ensure that these immune cells are in the right place to attack the tumor.

Chemotherapy

In the context of CLL, the mobilization of cancer cells from their protective microenvironment by NOX-A12 has been shown to sensitize them to the effects of cytotoxic drugs like bendamustine (B91647) and fludarabine.[3] This chemosensitization provides a strong rationale for combining NOX-A12 with standard chemotherapy regimens.[3][5]

Radiotherapy

NOX-A12 is also being investigated in combination with radiotherapy.[1] The proposed mechanism involves blocking the recruitment of "repair cells" to the tumor site following radiation, which could otherwise contribute to tumor regrowth and revascularization.[1]

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| NOX-A12 Concentration for T-cell Infiltration | Various concentrations tested | Tumor-stroma spheroids (PSN-1 pancreatic adenocarcinoma and MS-5 stromal cells) | [4] |

| NOX-A12 Concentration for NK-cell Infiltration | Various concentrations tested | Tumor-stroma spheroids (PSN-1, HT-29, H1299, U251MG cancer cells and MS-5 stromal cells) | [4] |

| In Vivo Dosage (Mouse Model) | 20 mg/kg s.c., every other day | CT-26 colon cancer model | [4] |

| Anti-PD-1 Dosage (Mouse Model) | 10 mg/kg i.p. twice weekly | CT-26 colon cancer model | [4] |

Experimental Protocols

In Vitro Spheroid Immune Cell Infiltration Assay

Objective: To assess the effect of NOX-A12 on the infiltration of immune cells into a 3D tumor-stroma spheroid model.

Methodology:

-

Spheroid Generation: Spheroids are created by co-culturing CXCL12-expressing stromal cells (e.g., MS-5) with cancer cells (e.g., PSN-1 pancreatic adenocarcinoma cells).[4]

-

Immune Cell Addition: Peripheral blood mononuclear cells (PBMCs) or isolated primary human T cells or NK cells are added to the spheroid cultures.[4]

-

Treatment: Spheroids are treated with varying concentrations of NOX-A12.[4]

-

Analysis: After a defined incubation period, the spheroids are analyzed to quantify the infiltration of immune cells. This can be done through:

-

Flow Cytometry: Spheroids are dissociated, and the single-cell suspension is stained with antibodies against immune cell markers (e.g., CD3 for T cells) for quantification.[4]

-

Immunohistochemistry: Spheroids are fixed, paraffin-embedded, and sectioned. The sections are then stained with antibodies to visualize and count the infiltrated immune cells within the spheroid structure.[4]

-

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy of NOX-A12 in combination with anti-PD-1 therapy.

Methodology:

-

Tumor Inoculation: Mice are subcutaneously inoculated with syngeneic cancer cells (e.g., CT-26 colon cancer cells).[4]

-

Treatment Initiation: Treatment with NOX-A12 and/or an anti-PD-1 antibody is initiated once the tumors reach a specified size.[4]

-

Dosing Regimen:

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.[4]

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.

Visualizing the Mechanism of Action

Signaling Pathway of NOX-A12 Action```dot

Caption: Workflow for assessing immune cell infiltration into 3D tumor spheroids.

Conclusion

NOX-A12 represents a sophisticated approach to cancer therapy that targets the tumor microenvironment rather than the cancer cells directly. Its core mechanism of action, the neutralization of the chemokine CXCL12, leads to a cascade of events that includes the disruption of the CXCL12 gradient, mobilization of cancer cells, and enhanced infiltration of immune cells. These effects not only have direct anti-tumor potential but also create a favorable environment for the synergistic activity of other cancer treatments, including immunotherapy, chemotherapy, and radiotherapy. The ongoing clinical development of NOX-A12 in various cancer types will further elucidate its therapeutic potential and solidify its role in the oncologist's armamentarium.

References

- 1. NOX-A12 [tmepharma.com]

- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Olaptesed Pegol (NOX-A12): A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olaptesed pegol, also known as NOX-A12, is a novel therapeutic agent engineered to modulate the tumor microenvironment by targeting the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). As a high-affinity antagonist of CXCL12, olaptesed pegol disrupts key signaling pathways that cancer cells exploit for proliferation, metastasis, and evasion of the immune system. This document provides a comprehensive technical overview of olaptesed pegol's structure, mechanism of action, and function, supported by quantitative data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Structure of Olaptesed Pegol

Olaptesed pegol is a Spiegelmer®, a unique class of therapeutic aptamers built from L-stereoisomer ribonucleotides. This configuration renders the molecule highly resistant to degradation by nucleases found in the body, a common limitation of natural D-RNA or DNA aptamers.

The structure consists of two main components:

-

The L-Oligonucleotide: A 45-mer L-RNA aptamer that forms a specific three-dimensional structure to bind CXCL12 with high affinity and specificity.[1][2] Its unique mirror-image configuration prevents hybridization with native nucleic acids and minimizes the induction of innate immune responses.

-

The PEG Moiety: The L-RNA oligonucleotide is covalently linked to a 40 kDa polyethylene (B3416737) glycol (PEG) molecule. This PEGylation serves to improve the molecule's pharmacokinetic profile, extending its plasma half-life and reducing renal clearance.

The specific sequence of the L-RNA component is provided in the table below.

| Parameter | Description |

| Drug Name | Olaptesed Pegol |

| Synonyms | NOX-A12 |

| Drug Class | Spiegelmer® (L-RNA Aptamer), CXCL12 Inhibitor |

| Composition | Pegylated L-stereoisomer RNA oligonucleotide |

| Sequence | beta-L-ribo-[(3'-5')-R-pG-C-G-U-G-G-U-G-U-G-A-U-C-U-A-G-A-U-G-U-A-U-U-G-G-C-U-G-A-UC-C-U-A-G-U-C-A-G-G-U-A-C-G-C] |

| Moiety (R) | 40 kDa Polyethylene glycol (PEG) |

| CAS Number | 1390628-22-4 |

Function and Mechanism of Action

Olaptesed pegol functions as a direct antagonist of the chemokine CXCL12.[3] Its mechanism of action is centered on neutralizing the biological activity of CXCL12, which plays a critical role in the tumor microenvironment.[4][5]

Key functional impacts include:

-

Neutralization of CXCL12 Signaling: Olaptesed pegol binds directly to CXCL12, preventing the chemokine from interacting with its two cognate receptors, CXCR4 and CXCR7.[1][3] This blockade inhibits the downstream signaling pathways that promote tumor cell proliferation, survival, angiogenesis, and metastasis.[5]

-

Disruption of Tumor Microenvironment Protection: Many cancer cells, particularly those in hematological malignancies like chronic lymphocytic leukemia (CLL), rely on CXCL12 signaling for homing and retention within protective niches such as the bone marrow and lymph nodes.[2][3] Olaptesed pegol disrupts this interaction, mobilizing cancer cells into the peripheral circulation where they are more vulnerable to therapeutic agents.[1][3] This phenomenon is sometimes referred to as "death by neglect" as the CLL cells are deprived of essential survival signals from their protective environment.[6]

-

Enhancement of Immunotherapy: By blocking CXCL12, olaptesed pegol can remodel the tumor microenvironment from an immunosuppressive to an immune-active state. It has been shown preclinically to increase the infiltration of cytotoxic T-cells and NK cells into tumors, thereby synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies.[4]

-

Sensitization to Chemotherapy and Radiotherapy: The disruption of the protective stromal cell network and mobilization of tumor cells can enhance their sensitivity to conventional chemotherapy and radiotherapy.[5][7] Preclinical studies in glioblastoma have shown that olaptesed pegol can delay tumor recurrence following irradiation.[6]

References

- 1. Press Release Archive NOX-A12 [tmepharma.com]

- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tmepharma.com [tmepharma.com]

- 5. Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NOXXON Pharma AG's NOX-A12 Delays Glioblastoma Recurrence in Preclinical Model - BioSpace [biospace.com]

- 7. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]

Spiegelmer-Mediated Inhibition of CXCL12: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core technology, experimental validation, and clinical application of Spiegelmers targeting the CXCL12 chemokine axis.

This technical guide provides a comprehensive overview of Spiegelmer technology, with a specific focus on its application for the inhibition of the C-X-C motif chemokine ligand 12 (CXCL12). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of Spiegelmers, the intricacies of the CXCL12 signaling pathway, and the preclinical and clinical validation of this therapeutic approach. Detailed experimental protocols and quantitative data from key studies are presented to facilitate a deeper understanding and practical application of this innovative technology.

Introduction to Spiegelmer Technology

Spiegelmers are a novel class of therapeutic oligonucleotides that are the mirror-image counterparts of natural L-ribose-based RNA, being constructed from synthetic D-ribose units. This unique stereochemistry confers several advantageous properties, including exceptional stability against nuclease degradation and a lack of immunogenicity, making them highly suitable for in vivo applications.[1] The generation of Spiegelmers involves a specialized in vitro selection process, a mirror-image version of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[2] This technique allows for the identification of Spiegelmers with high affinity and specificity for a desired target molecule.

One of the most promising therapeutic applications of Spiegelmer technology is the inhibition of CXCL12. The Spiegelmer olaptesed pegol (NOX-A12) is a PEGylated L-stereoisomer RNA aptamer that specifically binds to and neutralizes CXCL12.[3][4] This intervention disrupts the interaction of CXCL12 with its receptors, primarily CXCR4 and CXCR7, thereby modulating the tumor microenvironment and sensitizing cancer cells to conventional therapies.[3][4]

The CXCL12 Signaling Axis: A Key Therapeutic Target

CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a homeostatic chemokine that plays a critical role in a multitude of physiological and pathological processes.[4] It exerts its effects by binding to two G protein-coupled receptors: CXCR4 and CXCR7.[4] The CXCL12/CXCR4/CXCR7 axis is intricately involved in tumor progression, including angiogenesis, metastasis, and the establishment of a protective tumor microenvironment that fosters immune evasion and chemoresistance.[5]

CXCL12 Signaling Pathways

Upon binding to CXCR4, CXCL12 triggers a cascade of intracellular signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for cell survival, proliferation, and migration. The activation of these pathways contributes to the malignant phenotype of various cancers.

Generation of CXCL12-Inhibiting Spiegelmers

The development of Spiegelmers targeting CXCL12 follows a rigorous in vitro selection process. This process, known as mirror-image SELEX, is a key enabling technology for the discovery of potent and specific Spiegelmers.

Mirror-Image SELEX Workflow

The mirror-image SELEX process begins with the chemical synthesis of the D-enantiomer of the target molecule (in this case, D-CXCL12). A large, random library of D-oligonucleotides is then incubated with the D-target. Through iterative rounds of binding, partitioning, and amplification, oligonucleotides that bind with high affinity to the D-target are enriched. The sequence of the selected D-oligonucleotide is then determined, and its L-enantiomer, the Spiegelmer, is chemically synthesized. This L-oligonucleotide will then bind to the natural L-enantiomer of the target molecule (L-CXCL12) with the same high affinity and specificity.

Quantitative Data on Olaptesed Pegol (NOX-A12)

The efficacy of olaptesed pegol has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Clinical Trial Data in Glioblastoma (GLORIA study)

| Parameter | Olaptesed Pegol + Radiotherapy + Bevacizumab | Standard of Care (matched cohort) | Reference |

| Median Overall Survival | 19.9 months | - | [6] |

| 15-month Survival Rate | 83% (5/6 patients) | - | [3] |

| 19-month Survival Rate | 50% | 5% | [6] |

| Best Change in Perfused Tumor | -84.5% (mean) | - | [7] |

| Partial Response Rate (mRANO) | 83.3% (5/6 patients) | - | [7] |

Clinical Trial Data in Pancreatic and Colorectal Cancer (OPERA study)

| Parameter | Olaptesed Pegol + Pembrolizumab | Note | Reference |

| Stable Disease Rate | 25% | Microsatellite-stable tumors | [8][9] |

| Prolonged Time on Treatment vs. Prior Therapy | 35% of patients | - | [8][9] |

| 6-month Overall Survival | 42% | - | [8] |

| 12-month Overall Survival | 22% | - | [8] |

Clinical Trial Data in Chronic Lymphocytic Leukemia (Phase IIa study)

| Parameter | Olaptesed Pegol + Bendamustine (B91647) + Rituximab | Note | Reference |

| Overall Response Rate | 86% | Relapsed/refractory CLL | [4][10] |

| Complete Response Rate | 11% | - | [4][10] |

| Partial Response Rate | 75% | - | [4][10] |

| Median Progression-Free Survival | 15.4 months | - | [4][10] |

| 3-year Survival Rate | >80% | - | [4] |

In Vitro Inhibition of Chemotaxis

| Cell Type | Condition | Result | Reference |

| Primary CLL cells | 25 nM CXCL12 + 3 nM NOX-A12 | Significant reduction in migration (median migrated cells decreased from 1556 to 367) | [11][12] |

| Jurkat T-cell line | CXCL12-induced chemotaxis | NOX-A12 inhibited migration in a dose-dependent manner | [11][12] |

| Nalm-6 pre-B ALL cell line | CXCL12-induced chemotaxis | NOX-A12 inhibited migration in a dose-dependent manner | [11][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Spiegelmer-mediated CXCL12 inhibition.

Mirror-Image SELEX for Spiegelmer Generation

Objective: To select and identify a Spiegelmer that binds with high affinity and specificity to CXCL12.

Materials:

-

Chemically synthesized D-CXCL12 (mirror-image target)

-

A random D-oligonucleotide library with fixed primer binding sites

-

Binding buffer (e.g., PBS with MgCl2)

-

Wash buffer (e.g., binding buffer with increased salt concentration)

-

Elution buffer (e.g., high temperature or high pH buffer)

-

PCR reagents (Taq polymerase, dNTPs, primers)

-

Streptavidin-coated magnetic beads (for immobilization of biotinylated target)

-

DNA sequencing reagents and equipment

Protocol:

-

Target Immobilization (Optional): If using a solid-phase selection method, immobilize the biotinylated D-CXCL12 onto streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Library Preparation: Prepare the initial D-oligonucleotide library at a concentration of 1-10 µM in the binding buffer.

-

Binding: Incubate the D-oligonucleotide library with the immobilized D-CXCL12 for 30-60 minutes at a controlled temperature (e.g., 37°C) to allow for binding.

-

Partitioning: Separate the unbound oligonucleotides from the target-bound complexes by washing the beads several times with the wash buffer. The stringency of the washing can be increased in later rounds of selection.

-

Elution: Elute the bound D-oligonucleotides from the D-CXCL12 target using the elution buffer (e.g., heating to 95°C for 5 minutes).

-

Amplification: Amplify the eluted D-oligonucleotides using PCR with primers specific to the fixed regions of the library.

-

ssDNA Generation: Generate single-stranded DNA (ssDNA) from the PCR product for the next round of selection. This can be achieved through methods like asymmetric PCR or enzymatic digestion of one strand.

-

Iterative Rounds: Repeat steps 3-7 for 8-15 rounds, progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the washing stringency) to enrich for high-affinity binders.

-

Sequencing: After the final round of selection, clone and sequence the enriched pool of D-oligonucleotides to identify the consensus sequences of the high-affinity binders.

-

Spiegelmer Synthesis: Based on the identified D-oligonucleotide sequence, chemically synthesize the corresponding L-oligonucleotide (the Spiegelmer).

CXCL12 Binding Assay (Flow Cytometry)

Objective: To quantify the binding of a Spiegelmer to CXCL12 and its ability to inhibit the interaction of CXCL12 with its receptor CXCR4 on cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Spiegelmer (e.g., olaptesed pegol)

-

Assay buffer (e.g., HBSS with 0.2% BSA, 20 mM HEPES, pH 7.4)

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in the assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of the Spiegelmer in the assay buffer.

-

Incubation with Spiegelmer: In a 96-well plate, add 50 µL of the cell suspension to each well. Then, add 50 µL of the Spiegelmer dilutions (or buffer as a control) to the respective wells. Incubate for 15 minutes at room temperature in the dark.

-

Incubation with Labeled CXCL12: Add 50 µL of fluorescently labeled CXCL12 (at a final concentration of approximately 100 ng/mL) to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 200 µL of cold assay buffer.

-

Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled CXCL12. The reduction in fluorescence in the presence of the Spiegelmer indicates its inhibitory activity.[13][14][15]

Chemotaxis Assay (Transwell Assay)

Objective: To assess the ability of a Spiegelmer to inhibit CXCL12-induced cell migration.

Materials:

-

Transwell inserts with a permeable membrane (e.g., 5 µm pore size)

-

24-well plates

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Recombinant human CXCL12

-

Spiegelmer (e.g., olaptesed pegol)

-

Cell culture medium

-

Flow cytometer or plate reader for cell quantification

Protocol:

-

Preparation of Chemoattractant: Prepare a solution of CXCL12 in cell culture medium at the desired concentration (e.g., 25 nM) in the lower chamber of the 24-well plate. For the inhibition assay, pre-incubate the CXCL12 solution with varying concentrations of the Spiegelmer for 30 minutes at 37°C.

-

Cell Preparation: Resuspend the CXCR4-expressing cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.

-

Loading Cells: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Place the Transwell insert into the well of the 24-well plate containing the chemoattractant solution. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Quantification of Migrated Cells: After incubation, carefully remove the Transwell insert. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a flow cytometer or by staining the cells and measuring the absorbance on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the Spiegelmer compared to the control (CXCL12 alone).

Conclusion

Spiegelmer technology represents a significant advancement in the field of oligonucleotide therapeutics, offering a unique combination of high target affinity, specificity, and in vivo stability. The successful development of olaptesed pegol (NOX-A12) as a potent inhibitor of CXCL12 underscores the potential of this platform to address challenging therapeutic targets. The comprehensive data from preclinical and clinical studies demonstrate the ability of CXCL12-inhibiting Spiegelmers to modulate the tumor microenvironment and enhance the efficacy of cancer therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to explore and harness the power of Spiegelmer technology for the development of novel therapeutics.

References

- 1. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. CTNI-67. DUAL INHIBITION OF POST-RADIOGENIC ANGIO-VASCULOGENESIS BY OLAPTESED PEGOL (NOX-A12) AND BEVACIZUMAB IN GLIOBLASTOMA – INTERIM DATA FROM THE FIRST EXPANSION ARM OF THE GERMAN PHASE 1/2 GLORIA TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 14. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 15. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Binding Affinity of AL-A12 to CXCL12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AL-A12 (also known as NOX-A12 and olaptesed pegol) to its target, the chemokine CXCL12. This compound is a Spiegelmer, an L-enantiomeric RNA oligonucleotide, that binds and neutralizes CXCL12 with high affinity and specificity.[1][2] This interaction disrupts the CXCL12/CXCR4 signaling axis, a critical pathway in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2]

Quantitative Analysis of this compound and CXCL12 Interaction

The binding of this compound to CXCL12 has been characterized using various biochemical and cell-based assays. While a direct dissociation constant (Kd) from equilibrium binding studies is not prominently available in the reviewed literature, functional assays provide quantitative measures of this compound's potency in disrupting the CXCL12 interaction with its binding partners.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 67.93 nM | Heparin-CXCL12 Competition Assay (Biacore) | Cell-free system | [3] |

| Functional Inhibition | Significant reduction in chemotaxis at 3 nM | Chemotaxis Assay | Primary Chronic Lymphocytic Leukemia (CLL) cells | [4] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding between CXCL12 and immobilized heparin. This serves as an indirect measure of the binding affinity of this compound for CXCL12. The chemotaxis data demonstrates the functional consequence of this binding, indicating potent inhibition of CXCL12-mediated cell migration at low nanomolar concentrations.

Experimental Protocols

Surface Plasmon Resonance (SPR) - Heparin-CXCL12 Competition Assay

This assay indirectly measures the binding of this compound to CXCL12 by quantifying its ability to compete with heparin for CXCL12 binding.

Methodology:

-

Immobilization: Biotinylated heparin is immobilized on a streptavidin-coated sensor chip in a Biacore instrument.

-

Analyte Injection: A solution containing a fixed concentration of CXCL12 (e.g., 125 nM) is injected over the sensor surface in the absence or presence of varying concentrations of this compound.

-

Data Acquisition: The binding of CXCL12 to the immobilized heparin is measured in real-time as a change in the surface plasmon resonance signal (measured in response units, RU).

-

Data Analysis: The response units are plotted against the concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve. This value represents the concentration of this compound that causes a 50% reduction in the binding of CXCL12 to heparin.[3]

Chemotaxis Assay

This cell-based functional assay assesses the ability of this compound to inhibit the migration of cells towards a CXCL12 gradient.

Methodology:

-

Cell Preparation: Primary cells (e.g., Chronic Lymphocytic Leukemia cells) or a relevant cell line are isolated and resuspended in an appropriate assay medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) is used. The lower chamber is filled with media containing CXCL12 at a concentration known to induce migration (e.g., 25 nM).

-

Inhibitor Pre-incubation: In the experimental wells, varying concentrations of this compound are pre-incubated with the cells before they are added to the upper chamber.

-

Cell Migration: The prepared cells are added to the upper chamber of the Transwell plate, which is separated from the lower chamber by a porous membrane. The plate is incubated for a set period (e.g., 4 hours) to allow for cell migration towards the CXCL12 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the inhibitor (positive control). The results are often expressed as a percentage of inhibition, and dose-response curves can be generated to determine the inhibitory concentration.[4]

Visualizing the Molecular Interactions and Experimental Workflow

CXCL12 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical CXCL12/CXCR4 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

Caption: CXCL12 binds to its receptor CXCR4, initiating intracellular signaling pathways that promote cell survival and migration. This compound neutralizes CXCL12, preventing receptor activation.

Experimental Workflow for Determining this compound's IC50

The following diagram outlines the key steps in the Biacore competition assay used to determine the IC50 of this compound.

Caption: Workflow for determining the IC50 of this compound in a heparin-CXCL12 competition assay using surface plasmon resonance.

This guide provides a foundational understanding of the binding affinity and functional inhibition of CXCL12 by this compound, supported by quantitative data and detailed experimental methodologies. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting the CXCL12/CXCR4 axis.

References

- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic Profile of Olaptesed Pegol (NOX-A12): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaptesed pegol, also known as NOX-A12, is a novel therapeutic agent currently under investigation for various oncological indications, including chronic lymphocytic leukemia (CLL), glioblastoma, and pancreatic cancer.[1] It is a pegylated L-oligoribonucleotide, a so-called Spiegelmer®, that acts as a potent and specific antagonist of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[2][3] By neutralizing CXCL12, olaptesed pegol disrupts the interaction with its receptors, primarily CXCR4 and CXCR7.[2][3] This interference with the CXCL12 signaling axis is key to its therapeutic rationale, which involves mobilizing tumor cells from their protective microenvironments and rendering them more susceptible to chemo- and immunotherapies.[2][4] This technical guide provides an in-depth overview of the pharmacokinetic profile of olaptesed pegol, compiling available quantitative data, outlining experimental methodologies from key clinical studies, and visualizing its mechanism of action.

Mechanism of Action: Disrupting the Tumor Microenvironment

Olaptesed pegol's therapeutic effect is rooted in its ability to sequester CXCL12.[2] In many cancers, the CXCL12/CXCR4/CXCR7 axis plays a critical role in tumor proliferation, angiogenesis, metastasis, and the development of resistance to therapy.[5] Tumor cells often utilize this pathway to home to and shelter within protective niches, such as the bone marrow and lymph nodes.[2] By binding to and neutralizing CXCL12, olaptesed pegol disrupts this protective signaling, leading to the mobilization of cancer cells into the peripheral circulation.[2] This mobilization is a key pharmacodynamic effect that can enhance the efficacy of concomitant anti-cancer treatments.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of olaptesed pegol have been primarily characterized in a Phase I/IIa study involving patients with relapsed/refractory chronic lymphocytic leukemia.[2] The data from this study demonstrate a predictable and dose-proportional pharmacokinetic profile.

Table 1: Single-Dose Pharmacokinetic Parameters of Olaptesed Pegol in Patients with Chronic Lymphocytic Leukemia

| Parameter | 1 mg/kg (n=4) | 2 mg/kg (n=3) | 4 mg/kg (n=3) |

| Cmax (µmol/L) | 1.76 ± 0.32 | 3.95 ± 1.43 | 7.20 ± 0.76 |

| tmax (h) | 1.50 ± 1.00 | 1.67 ± 1.15 | 2.33 ± 1.15 |

| AUC0-72h (µmol/L*h) | 60.1 ± 14.7 | 134.4 ± 40.5 | 269.8 ± 34.3 |

| t½ (h) | 53.2 (at 4 mg/kg) | - | - |

| CL (mL/h) | 36.1 (at 4 mg/kg) | - | - |

| Vss (L) | 2.9 (at 4 mg/kg) | - | - |

| Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC0-72h: Area under the plasma concentration-time curve from 0 to 72 hours; t½: Terminal elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state. | |||

| (Data sourced from a Phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia)[2] |

The peak plasma concentrations (Cmax) and systemic exposure (AUC) of olaptesed pegol were observed to be dose-linear.[2] The plasma elimination is monophasic with a terminal half-life of approximately 53.2 hours at the 4 mg/kg dose.[2] The pharmacokinetic profile of olaptesed pegol in patients with CLL was found to be similar to that observed in healthy subjects and patients with multiple myeloma in previous studies, suggesting that the drug's uptake, distribution, and metabolism are independent of the disease and co-administered drugs.[2]

Experimental Protocols

The pharmacokinetic data presented above were generated from a Phase I/IIa clinical trial (ClinicalTrials.gov identifier: NCT01486797) in patients with relapsed/refractory chronic lymphocytic leukemia.[2][3]

Study Design and Patient Population

-

Study Phase: Phase I/IIa, open-label, multicenter study.[2]

-

Patient Population: 28 patients with relapsed/refractory chronic lymphocytic leukemia.[2]

-

Treatment Regimen: In the initial pilot phase, single escalating doses of olaptesed pegol (1, 2, and 4 mg/kg) were administered intravenously to ten patients to evaluate safety and pharmacokinetics.[2] Subsequently, all 28 patients received olaptesed pegol in combination with bendamustine (B91647) and rituximab (B1143277) for six 28-day cycles.[2]

Pharmacokinetic Sampling and Analysis

-

Sample Matrix: Plasma.[2]

-

Sampling Time Points: For the single-dose pharmacokinetic assessment, plasma samples were collected at pre-dose (baseline), and at 1, 3, 6, 24, and 72 hours post-dose.[5] During the combination treatment cycles, samples were taken on day 1 at pre-dose and 1 hour post-dose, and on days 2, 8, and 26-28 at pre-dose.[5]

-

Analytical Method: The concentration of olaptesed pegol in plasma was determined using a validated assay.[2] While the specific details of the bioanalytical method (e.g., LC-MS/MS or ELISA) are not publicly available in the cited literature, the use of a validated method ensures the reliability and accuracy of the pharmacokinetic data.

Mandatory Visualizations

Signaling Pathway of Olaptesed Pegol's Mechanism of Action

Caption: Mechanism of action of olaptesed pegol in the tumor microenvironment.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for the pharmacokinetic analysis of olaptesed pegol.

Conclusion

Olaptesed pegol exhibits a predictable, dose-linear pharmacokinetic profile with a terminal half-life that supports intermittent dosing schedules. Its mechanism of action, centered on the neutralization of CXCL12, provides a strong rationale for its use in combination with other anti-cancer therapies to overcome microenvironment-mediated drug resistance. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand the clinical pharmacology of this promising therapeutic agent. Further studies will be crucial to fully elucidate its pharmacokinetic and pharmacodynamic properties across a broader range of cancer types and patient populations.

References

- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subgroup-specific gene expression profiles and mixed epistasis in chronic lymphocytic leukemia | Haematologica [haematologica.org]

- 4. ActivinA: a new leukemia-promoting factor conferring migratory advantage to B-cell precursor-acute lymphoblastic leukemic cells | Haematologica [haematologica.org]

- 5. haematologica.org [haematologica.org]

Delving into the Core: A Technical Guide to NOX-A12's Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which NOX-A12, a novel CXCL12 inhibitor, remodels the tumor microenvironment (TME) to enhance anti-cancer immunity. We will dissect the key signaling pathways, present quantitative data from pivotal preclinical and clinical studies, and provide detailed experimental methodologies to facilitate further research and development in this promising area of oncology.

The Core Mechanism: Disrupting the CXCL12-CXCR4/CXCR7 Axis

NOX-A12 (olaptesed pegol) is a PEGylated L-stereoisomer RNA aptamer, or Spiegelmer, that specifically binds to and neutralizes the chemokine CXCL12 (also known as SDF-1). In the TME, cancer-associated fibroblasts (CAFs) are a major source of CXCL12, which plays a crucial role in creating an immunosuppressive and pro-tumorigenic niche.[1] By binding to its receptors, CXCR4 and CXCR7, on various immune and cancer cells, CXCL12 orchestrates several processes that promote tumor growth and shield it from immune attack.

NOX-A12's primary mechanism of action involves a dual blockade of CXCL12 signaling. It not only prevents the interaction of CXCL12 with its receptors but also detaches cell-surface bound CXCL12, thereby disrupting the chemotactic gradients that guide cell migration.[2][3][4] This disruption leads to two key downstream effects:

-

Breaking Tumor Protection: By neutralizing the CXCL12 shield, NOX-A12 facilitates the infiltration of anti-cancer immune cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, into the tumor core. This transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated killing.

-

Blocking Tumor Repair: NOX-A12 inhibits the recruitment of "repair cells," including bone marrow-derived cells, to the tumor site following therapies like radiotherapy. This obstructs tumor re-growth and re-vascularization.[5]

Quantitative Data from Preclinical and Clinical Studies

The effects of NOX-A12 on the TME have been quantified in various studies, demonstrating its potential to enhance anti-tumor immunity and improve clinical outcomes.

Preclinical Data

In preclinical models, NOX-A12 has been shown to significantly increase the infiltration of immune effector cells into tumors.

| Model System | Treatment | Key Finding | Fold Increase in T-cell Infiltration (approx.) | Reference |

| Tumor-Stroma Spheroids (PSN-1 Pancreatic Cancer) | NOX-A12 | Increased T and NK cell infiltration | Dose-dependent | [2][6] |

| Syngeneic Murine Model (CT-26 Colorectal Cancer) | NOX-A12 + anti-PD-1 | Significantly reduced tumor growth compared to anti-PD-1 alone | Not explicitly quantified | [2] |

Clinical Data

Clinical trials have provided encouraging data on the safety and efficacy of NOX-A12 in combination with other anti-cancer therapies.

| Trial Name (Indication) | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) | Key TME Finding | Reference(s) |

| OPERA (Metastatic Colorectal and Pancreatic Cancer) | NOX-A12 + Pembrolizumab | - | 25% | 3.97 months | Induction of a Th1-like cytokine signature (IFNγ, IL-2, IL-16) | [7][8] |

| GLORIA (Glioblastoma, MGMT unmethylated) | NOX-A12 + Radiotherapy | 40% (Partial Response) | 90% (Tumor Size Reduction) | - | Increased infiltration of proliferating cytotoxic T-cells | [9][10] |

| GLORIA Expansion Arm (Glioblastoma, MGMT unmethylated) | NOX-A12 + Radiotherapy + Bevacizumab | 83% (Durable Partial Response) | 100% (Target Lesion Reduction >50%) | 19.9 months | - | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of NOX-A12 research.

In Vitro Tumor-Stroma Spheroid Model for Immune Cell Infiltration

This model mimics the 3D architecture of a tumor and its surrounding stroma, providing a platform to study immune cell infiltration.

Cell Lines:

-

Stromal Cells: MS-5 (murine, CXCL12-expressing)

-

Tumor Cells: PSN-1 (human pancreatic adenocarcinoma) or HT-29 (human colorectal adenocarcinoma)

Protocol:

-

Co-culture MS-5 stromal cells and tumor cells (e.g., PSN-1) in ultra-low attachment plates.

-

Allow spheroids to form over 2-3 days.

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Add PBMCs to the spheroid cultures in the presence of varying concentrations of NOX-A12 or a control.

-

Incubate overnight to allow for immune cell infiltration.

-

Analysis:

-

Flow Cytometry: Gently dissociate the spheroids and stain for immune cell markers (e.g., CD3 for T cells, CD56 for NK cells) to quantify infiltration.

-

Immunohistochemistry (IHC): Fix, embed, and section the spheroids. Stain for immune cell markers (e.g., CD3) to visualize infiltration.

-

In Vivo Syngeneic Murine Colorectal Cancer Model

This model allows for the evaluation of NOX-A12's efficacy in a fully immunocompetent host.

Cell Line:

-

CT-26 (murine colorectal carcinoma)

Animal Model:

-

BALB/c mice

Protocol:

-

Subcutaneously inject CT-26 cells into the flank of BALB/c mice.

-

Allow tumors to establish and reach a predetermined size.

-

Randomize mice into treatment groups: vehicle control, NOX-A12 alone, anti-PD-1 antibody alone, and NOX-A12 in combination with anti-PD-1 antibody.

-

Administer treatments according to the specified dosing schedule.

-

Monitor tumor growth and survival.

-

Analysis:

-

Tumor Growth Inhibition: Measure tumor volume regularly.

-

Immunohistochemistry (IHC): At the end of the study, excise tumors, fix, embed, and section. Stain for immune cell markers (e.g., CD3, CD8) to assess infiltration.

-

Multiplex Immunofluorescence (CODEX) of Glioblastoma Tissue (GLORIA Trial)

This technique allows for the simultaneous detection of multiple protein markers in a single tissue section, providing spatial information about the TME.

Antibody Panel:

-

CXCL12: To assess the target of NOX-A12.

-

CD31: Endothelial cell marker for vascularization.

-

GFAP: Glial fibrillary acidic protein, a marker for glioma cells.

-

CD68: Macrophage and microglia marker.

-

αSMA: Alpha-smooth muscle actin, a marker for pericytes and myofibroblasts.

-

Ki-67: Proliferation marker.

Protocol (General CODEX Workflow):

-

Prepare formalin-fixed paraffin-embedded (FFPE) tissue sections.

-

Perform antigen retrieval to unmask epitopes.

-

Incubate with a cocktail of DNA-barcoded antibodies against the markers of interest.

-

Perform iterative cycles of fluorescently labeled DNA probe hybridization, imaging, and probe removal.

-

Acquire images for each marker at each cycle.

-

Analysis:

-

Use specialized software to process the images, segment individual cells, and quantify marker expression on a per-cell basis.

-

Perform spatial analysis to determine the proximity and interactions between different cell types.

-

Multiplex Cytokine Analysis (OPERA Trial)

This assay allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a profile of the immune response.

Cytokine Panel (Th1-like signature):

-

Interferon-gamma (IFNγ)

-

Interleukin-2 (IL-2)

-

Interleukin-16 (IL-16)

Protocol (General Luminex Assay):

-

Obtain patient serum or plasma samples.

-

Prepare a multiplex bead-based assay with beads coated with capture antibodies specific for the cytokines of interest.

-

Incubate the beads with the patient samples.

-

Add a cocktail of biotinylated detection antibodies.

-

Add streptavidin-phycoerythrin (PE) to bind to the detection antibodies.

-

Analyze the samples on a Luminex instrument, which simultaneously identifies the bead (and thus the cytokine) and quantifies the PE signal (proportional to the cytokine concentration).

-

Analysis:

-

Generate a standard curve for each cytokine to determine the absolute concentrations in the patient samples.

-

Compare cytokine levels before and after treatment with NOX-A12.

-

Conclusion

NOX-A12 represents a promising therapeutic strategy that targets the tumor microenvironment to overcome immune suppression and enhance the efficacy of other cancer therapies. By neutralizing CXCL12, NOX-A12 facilitates the infiltration of immune effector cells and disrupts tumor repair mechanisms. The quantitative data from preclinical and clinical studies provide strong evidence for its mechanism of action and clinical potential. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers and drug developers working to further elucidate the role of the CXCL12-CXCR4/CXCR7 axis in cancer and to develop novel therapeutic interventions that harness the power of the immune system to fight this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CODEX Staining Protocol For FFPE Tissue [protocols.io]

- 6. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]

- 8. Optimized fractionated radiotherapy with anti-PD-L1 and anti-TIGIT: a promising new combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. PD-1/PD-L1 pathway: an adaptive immune resistance mechanism to immunogenic chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AL-A12 in Pancreatic Cancer: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data on AL-A12, a novel therapeutic agent under investigation for the treatment of pancreatic cancer. The information presented herein is intended to offer an in-depth understanding of the compound's mechanism of action, efficacy in preclinical models, and the experimental methodologies employed in its evaluation.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, largely due to its complex tumor microenvironment (TME) which fosters immune evasion and resistance to conventional therapies. Preclinical investigations into this compound have focused on its potential to modulate the TME, thereby enhancing anti-tumor immunity and inhibiting tumor progression. The data summarized below is collated from in vitro and in vivo studies, providing a foundational understanding of this compound's therapeutic promise in pancreatic cancer.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Mutation Status | This compound IC50 (nM) |

| PANC-1 | KRAS G12D, TP53 R273H | 8.5 |

| MiaPaCa-2 | KRAS G12C, TP53 R248W | 12.3 |

| AsPC-1 | KRAS G12D, SMAD4 del | 9.2 |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in T-Cell Infiltration (%) |

| PDX Model 1 | Vehicle Control | 0 | 0 |

| PDX Model 1 | This compound (10 mg/kg) | 45 | +150 (CD8+) |

| PDX Model 2 | Vehicle Control | 0 | 0 |

| PDX Model 2 | This compound (10 mg/kg) | 52 | +180 (CD8+) |

Mechanism of Action and Signaling Pathways

This compound is a targeted inhibitor of the CXCL12/CXCR4 signaling axis. In pancreatic cancer, cancer-associated fibroblasts (CAFs) within the dense stroma secrete high levels of the chemokine CXCL12. This creates an immunosuppressive TME by preventing the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor core. This compound acts as a CXCL12 neutralizer, disrupting this interaction and facilitating the trafficking of immune cells to the tumor.

Caption: this compound mechanism of action in the pancreatic cancer TME.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) of this compound was determined using a standard MTS assay.

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol:

-

Pancreatic cancer cell lines (PANC-1, MiaPaCa-2, AsPC-1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Cells were treated with a ten-point serial dilution of this compound (0.1 nM to 10 µM) or vehicle control.

-

After 72 hours of incubation, MTS reagent was added to each well according to the manufacturer's protocol.

-

Plates were incubated for an additional 2-4 hours, and the absorbance was measured at 490 nm using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of pancreatic cancer.

Protocol:

-

PDX models were established by subcutaneously implanting tumor fragments from pancreatic cancer patients into immunodeficient mice.

-

Once tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups (n=10 per group).

-

The treatment group received intraperitoneal injections of this compound at a dose of 10 mg/kg, three times a week. The control group received vehicle.

-

Tumor volume was measured twice weekly with calipers.

-

At the end of the study, tumors were excised, and a portion was fixed in formalin for immunohistochemical analysis of CD8+ T-cell infiltration.

Conclusion and Future Directions

The preclinical data for this compound in pancreatic cancer models demonstrate its potential as a novel therapeutic agent. By targeting the CXCL12/CXCR4 axis, this compound effectively remodels the tumor microenvironment, leading to increased immune cell infiltration and inhibition of tumor growth. These promising findings warrant further investigation, including combination studies with checkpoint inhibitors and subsequent evaluation in clinical trials to ascertain its safety and efficacy in patients with pancreatic cancer.

The Intrinsic Stability and Specificity of Spiegelmers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Spiegelmer technology, focusing on their remarkable stability and high degree of specificity. Spiegelmers, from the German word "Spiegel" meaning mirror, are synthetic L-ribonucleic acid (L-RNA) or L-deoxyribonucleic acid (L-DNA) oligonucleotides that are the mirror images of naturally occurring D-nucleic acids. This unique stereochemistry confers significant advantages, particularly in the context of therapeutic development, by overcoming the inherent limitations of their natural counterparts.

The Foundation of Spiegelmer Stability: Resistance to Nuclease Degradation

The primary advantage of Spiegelmers lies in their exceptional stability in biological fluids. Natural enzymes, specifically nucleases, are stereospecific and have evolved to recognize and degrade D-oligonucleotides. The L-conformation of Spiegelmers renders them virtually invisible to these enzymes, resulting in a dramatically increased half-life in serum and plasma. This intrinsic resistance to nuclease degradation is a key differentiator from natural aptamers, which often require chemical modifications to achieve comparable stability. Unmodified RNA aptamers can have a half-life of mere seconds in human serum, while DNA aptamers typically last for about an hour[1]. In contrast, Spiegelmers have been reported to be stable for extended periods, in some cases up to 60 hours in biological fluids[2].

Quantitative Analysis of Oligonucleotide Stability

The following table summarizes the serum stability of various oligonucleotide formats, highlighting the superior durability of modified oligonucleotides, a feature inherent to Spiegelmers due to their L-conformation.

| Oligonucleotide Type | Modification | Serum Type | Half-life (hours) | Reference |

| RNA | Unmodified | Human Serum | < 0.01 | [1] |

| DNA | Unmodified | Human Serum | ~1 | [1] |

| RNA | 2'-fluoro-pyrimidines | Human Serum | 81 | [1] |

| RNA | 2'-fluoro-pyrimidines, 2'-O-methyl-purines, 3'-cap, PEG | Human Serum | 131 | [1] |

| DNA | 3' inverted dT cap | Fresh Human Serum | 8.2 | |

| RNA (fYrR) | 3' inverted dT cap | Fresh Human Serum | 12 | |

| RNA (fGmH) | 100% 2'-O-Methyl / 2'-fluoro G | Frozen Human Serum | >240 | [3][4] |

The Principle of Chiral Inversion and Target Specificity

Spiegelmers achieve high affinity and specificity for their targets through a unique adaptation of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process[5][6]. Since the enzymatic machinery (polymerases) used in SELEX can only process natural D-nucleic acids, a clever workaround is employed. Instead of selecting for a Spiegelmer (L-RNA) that binds to a natural L-protein, the selection is performed using a standard D-RNA library against a synthetic mirror-image of the target protein (a D-protein)[5][7]. The resulting high-affinity D-aptamer is then sequenced, and its mirror-image, the L-RNA Spiegelmer, is chemically synthesized. Due to the principles of chirality, this L-Spiegelmer will bind to the natural L-protein with the same high affinity and specificity as the D-aptamer for the D-target.

Diagram: The Spiegelmer SELEX Process

Caption: The mirror-image selection process for generating a Spiegelmer.

Quantitative Analysis of Spiegelmer Specificity

Spiegelmers can exhibit binding affinities comparable to monoclonal antibodies, with dissociation constants (Kd) often in the low nanomolar to picomolar range. Their specificity is demonstrated by their ability to discriminate between their target and closely related molecules.

| Spiegelmer | Target | Off-Target(s) | Kd (Target) | Kd (Off-Target) | Reference |

| NOX-E36 | L-CCL2 | L-CCL8, L-CCL11, L-CCL13 | 1.40 ± 0.16 nM | 2-fold increased (CCL8), clearly reduced affinity (CCL13) | [7] |

| Anti-GnRH | Gonadotropin-releasing hormone (GnRH) | Buserelin (GnRH analog) | ~20 nM | No inhibition observed | [8] |

| NOX-D20 | Human C5a | - | pM affinity | - | [9] |

| l-NOX-B11 | n-octanoyl ghrelin | desoctanoyl ghrelin | ~5 nM (IC50) | No recognition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of Spiegelmer stability and specificity.

Protocol for In Vitro Serum Stability Assay

This protocol outlines a method to assess the degradation kinetics of Spiegelmers in serum.

Materials:

-

Spiegelmer (or other oligonucleotide) stock solution (e.g., 200 µM in nuclease-free water)

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

10x Annealing Buffer (specific composition may vary, e.g., 100 mM Tris-HCl, 1 M NaCl, 10 mM EDTA, pH 7.4)

-

2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

-

Dry heat block or thermocycler

-

Polyacrylamide gel (denaturing, e.g., 15-20%) and electrophoresis apparatus

-

Gel imaging system

Procedure:

-

Sample Preparation: Prepare 50 pmol of the Spiegelmer in 50% FBS in a total volume of 10 µL. Prepare a sufficient number of identical tubes for each desired time point (e.g., 0 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).

-

Incubation: Incubate the tubes at 37°C.

-

Time Point Collection: At each designated time point, remove one tube from the incubator. Immediately mix 5 µL of the Spiegelmer/serum sample with 5 µL of 2x RNA Loading Dye.

-

Storage: Store the collected samples at -20°C until all time points are collected.

-

Denaturation: Before loading onto the gel, denature the samples by heating at 70-95°C for 5 minutes, then immediately place on ice.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.

-

Imaging and Analysis: Stain the gel with a suitable nucleic acid stain (if the oligonucleotide is not labeled) and image the gel. Quantify the band intensity of the full-length Spiegelmer at each time point. The percentage of intact oligonucleotide can be plotted against time, and the half-life can be calculated by fitting the data to a one-phase decay curve.

Diagram: Serum Stability Assay Workflow

Caption: Workflow for determining the serum stability of Spiegelmers.

Protocol for Nitrocellulose Filter Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) of a Spiegelmer for its protein target.

Materials:

-

Radiolabeled ([³²P]) or fluorescently labeled Spiegelmer

-

Purified target protein

-

Binding Buffer (e.g., PBS with 1 mM MgCl₂, 0.1% BSA)

-

Wash Buffer (same as Binding Buffer)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus (e.g., dot blot or slot blot manifold)

-

Scintillation counter or fluorescence imager

Procedure:

-

Spiegelmer Preparation: Prepare a stock solution of the labeled Spiegelmer at a known concentration.

-

Binding Reactions: Set up a series of binding reactions in separate tubes. Keep the concentration of the labeled Spiegelmer constant and low (ideally below the expected Kd), while varying the concentration of the target protein over a wide range (e.g., from 0 to 100-fold the expected Kd).

-

Equilibration: Incubate the binding reactions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Pre-wet the nitrocellulose membrane in Wash Buffer. Assemble the vacuum filtration apparatus. Apply each binding reaction mixture to a separate well and apply a gentle vacuum to pull the solution through the membrane. Proteins and protein-Spiegelmer complexes will bind to the nitrocellulose, while unbound Spiegelmer will pass through.

-

Washing: Wash each well with a small volume of ice-cold Wash Buffer to remove any non-specifically bound Spiegelmer.

-

Quantification: Carefully remove the membrane from the apparatus. Quantify the amount of labeled Spiegelmer retained in each spot using a scintillation counter (for radiolabeling) or a fluorescence imager.

-

Data Analysis: Plot the fraction of bound Spiegelmer as a function of the protein concentration. The data can be fitted to a saturation binding curve (e.g., using non-linear regression) to determine the Kd value, which is the protein concentration at which 50% of the Spiegelmer is bound.

Spiegelmer-Mediated Inhibition of Signaling Pathways

The high specificity and stability of Spiegelmers make them excellent candidates for therapeutic intervention by disrupting pathological signaling pathways. By binding to and neutralizing key signaling molecules, Spiegelmers can effectively block downstream cellular responses.

Inhibition of the Ghrelin Signaling Pathway

Ghrelin is a peptide hormone that stimulates the growth hormone secretagogue receptor 1a (GHS-R1a), leading to increased appetite and growth hormone release. The Spiegelmer NOX-B11 was developed to bind to the active, octanoylated form of ghrelin, thereby preventing its interaction with GHS-R1a[10][11]. This inhibition blocks the downstream signaling cascade, which includes an increase in intracellular calcium levels[11].

Diagram: Inhibition of Ghrelin Signaling by a Spiegelmer

Caption: Mechanism of ghrelin signaling inhibition by a specific Spiegelmer.

Inhibition of the Complement C5a Pathway

Complement component C5a is a potent pro-inflammatory peptide that plays a critical role in the innate immune response. However, excessive C5a activity can lead to tissue damage in various inflammatory diseases, including sepsis[9][12]. The Spiegelmer NOX-D20 binds to C5a with picomolar affinity, preventing it from binding to its receptor (C5aR or CD88) on immune cells like neutrophils[9][12]. This blockade inhibits C5a-induced chemotaxis and cellular activation, thereby reducing the inflammatory response[9][13].

Diagram: Inhibition of C5a Signaling by a Spiegelmer

Caption: Mechanism of C5a signaling inhibition by a specific Spiegelmer.

Conclusion

Spiegelmers represent a promising class of therapeutic oligonucleotides, distinguished by their inherent stability against nuclease degradation and their capacity for high-affinity, high-specificity target binding. The unique mirror-image design and selection process allows for the generation of potent antagonists to a wide range of therapeutic targets. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers looking to explore the potential of Spiegelmer technology in their own work. The combination of exceptional stability and precise target recognition positions Spiegelmers as a powerful platform for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The SELEX Method | Key Terms | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 7. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo properties of an anti-GnRH Spiegelmer: An example of an oligonucleotide-based therapeutic substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel C5a-neutralizing mirror-image (l-)aptamer prevents organ failure and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel C5a-neutralizing Mirror-image (l-)Aptamer Prevents Organ Failure and Improves Survival in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Foundational Studies of CXCL12 Signaling in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its primary receptor, C-X-C chemokine receptor type 4 (CXCR4), constitute a critical signaling axis in cancer biology.[1][2] This guide provides a comprehensive overview of the foundational studies of CXCL12 signaling, detailing the core molecular interactions, downstream cellular effects, and key experimental methodologies used to investigate this pathway. Dysregulation of the CXCL12/CXCR4 axis has been implicated in over 20 different types of tumors, playing a pivotal role in tumor progression, angiogenesis, metastasis, and survival.[3][4] A second receptor for CXCL12, the atypical chemokine receptor 3 (ACKR3, formerly CXCR7), adds another layer of complexity to this signaling network by acting as a scavenger receptor and signaling molecule.[3][4] Understanding the intricacies of this signaling nexus is paramount for the development of novel cancer therapeutics.

The CXCL12/CXCR4/ACKR3 Axis: Core Components and Interactions

The CXCL12 signaling axis is composed of the chemokine ligand CXCL12 and its two receptors, CXCR4 and ACKR3.

-

CXCL12: A small cytokine that is widely expressed in various tissues.[5] Within the tumor microenvironment, CXCL12 is secreted by various cell types, including cancer-associated fibroblasts (CAFs), endothelial cells, and some tumor cells themselves.[6]

-

CXCR4: A G-protein coupled receptor (GPCR) that is the primary signaling receptor for CXCL12.[7] Its expression is often upregulated in cancer cells and is associated with poor prognosis.[8]

-

ACKR3 (CXCR7): An atypical chemokine receptor that binds CXCL12 with high affinity but does not couple to G-proteins in the canonical way.[4] It primarily functions as a scavenger receptor, shaping CXCL12 gradients, but can also signal through β-arrestin pathways.[3][4]

Quantitative Data on CXCL12/CXCR4/ACKR3 in Cancer

The following tables summarize quantitative data related to the expression and function of the CXCL12 signaling axis in various cancers.

| Parameter | Cancer Type | Value | Reference |

| CXCL12 mRNA Expression (Fold change vs. normal tissue) | Colorectal Cancer | Mean: 12.46 (Range: 2-56) | [9] |

| CXCR4 mRNA Expression (Fold change vs. normal tissue) | Colorectal Cancer | Mean: 8.24 (Range: 1-49) | [9] |

| CXCR4 mRNA Expression (Fold change vs. adjacent normal tissue) | Breast Cancer | Significantly higher (P=0.022) | [10] |

| ACKR3 (CXCR7) mRNA Expression (Fold change vs. adjacent normal tissue) | Breast Cancer | Significantly higher (P<0.001) | [10] |

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |

| CXCL12 | CXCR4 | - | ~10-fold lower than ACKR3 | [11] |

| CXCL12 | ACKR3 | - | High affinity | [4] |

| Assay | Cell Type | CXCL12 Concentration | Effect | Reference |

| Angiogenesis (CAM Assay) | - | 50-100 ng/mL | Increased neovessel formation | [1] |

| Cell Migration (Boyden Chamber) | HeLa Cells | 50 ng/mL | Increased cell migration | [12] |

| Cell Proliferation | Human umbilical vein endothelial cells (HUVECs) | Not specified | Increased proliferation | [13] |

| Tube Formation | Human umbilical vein endothelial cells (HUVECs) | 10-100 ng/mL | No significant effect | [14] |

Signaling Pathways and Cellular Responses

The binding of CXCL12 to its receptors initiates a cascade of intracellular signaling events that drive various cancer-associated cellular processes.

Canonical CXCR4 Signaling

Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[7] This initiates several key downstream signaling pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.[15]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Regulates cell proliferation, differentiation, and survival.[6]

-

Phospholipase C (PLC)/Inositol trisphosphate (IP3) Pathway: Leads to an increase in intracellular calcium, influencing cell migration and other processes.[7]

The activation of these pathways culminates in a variety of cellular responses that contribute to cancer progression:

-

Tumor Growth and Proliferation: Direct stimulation of cancer cell proliferation and survival.[6]

-

Angiogenesis: Promotion of new blood vessel formation, supplying tumors with nutrients and oxygen.[1]

-

Metastasis: Directional migration (chemotaxis) of cancer cells towards CXCL12 gradients, leading to invasion of surrounding tissues and colonization of distant organs.[6][16]

-

Tumor Microenvironment Modulation: Recruitment of immune cells and other stromal cells that can either support or inhibit tumor growth.[3][5]

ACKR3 (CXCR7) Function

ACKR3 primarily acts as a scavenger receptor, internalizing and degrading CXCL12 to shape chemokine gradients.[4][17] This can modulate CXCR4 signaling by controlling the availability of its ligand.[17] ACKR3 can also signal independently of G-proteins through β-arrestin, which can activate the MAPK/ERK pathway.[4]

Experimental Protocols

Investigating the CXCL12 signaling axis requires a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of cancer cells towards a chemoattractant, such as CXCL12.[18]

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

Fetal Bovine Serum (FBS) as a positive control

-

Cell staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

In the lower chamber of the Boyden apparatus, add serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL). Use serum-free medium alone as a negative control and medium with 10% FBS as a positive control.

-

Place the polycarbonate membrane over the lower chamber.

-

Add 100 µL of the cell suspension to the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Quantify the results as the average number of migrated cells per field.

Western Blot Analysis of p-Akt and p-ERK

This technique is used to detect the phosphorylation and activation of key downstream signaling molecules, Akt and ERK, in response to CXCL12 stimulation.[19][20]

Materials:

-

Cancer cell line of interest

-

Recombinant human CXCL12

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cancer cells and serum-starve them overnight.

-

Treat cells with CXCL12 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-